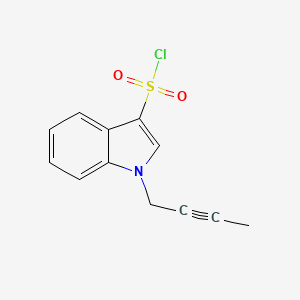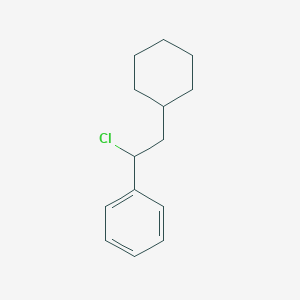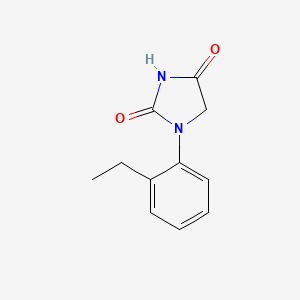![molecular formula C10H10N2OS B12821756 [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine](/img/structure/B12821756.png)
[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine: is a chemical compound that features a thiazole ring attached to a phenyl group via an oxygen atom, with a methanamine group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine typically involves the reaction of 3-hydroxybenzaldehyde with 2-aminothiazole in the presence of a suitable base to form the intermediate [3-(1,3-Thiazol-2-yloxy)phenyl]methanol. This intermediate is then subjected to reductive amination using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, to form corresponding oximes or nitriles.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including as inhibitors of specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenyl group can facilitate binding to hydrophobic pockets, enhancing the compound’s affinity for its target .
Comparación Con Compuestos Similares
Imidazole-containing compounds: These compounds also feature a five-membered ring with nitrogen atoms and exhibit a wide range of biological activities.
Triazole-containing compounds: These compounds have a five-membered ring with three nitrogen atoms and are known for their antimicrobial and antifungal properties.
Benzothiazole derivatives: These compounds contain a benzene ring fused to a thiazole ring and are investigated for their potential therapeutic applications.
Uniqueness: [3-(1,3-Thiazol-2-yloxy)phenyl]methanamine is unique due to the presence of both a thiazole ring and a phenyl group, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2OS |
|---|---|
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
[3-(1,3-thiazol-2-yloxy)phenyl]methanamine |
InChI |
InChI=1S/C10H10N2OS/c11-7-8-2-1-3-9(6-8)13-10-12-4-5-14-10/h1-6H,7,11H2 |
Clave InChI |
IMOWWSGLDUHRQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=NC=CS2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)
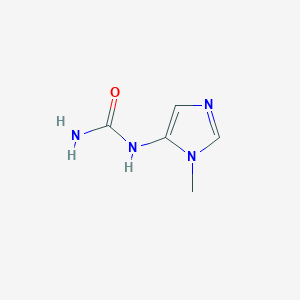
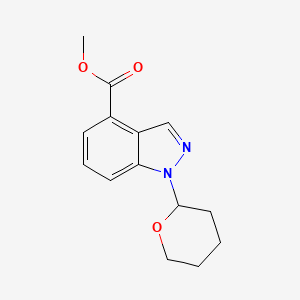
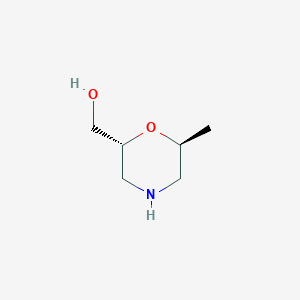

![N,N-Dimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12821716.png)

![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
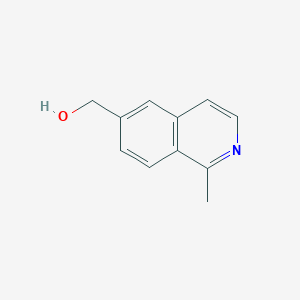
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)
